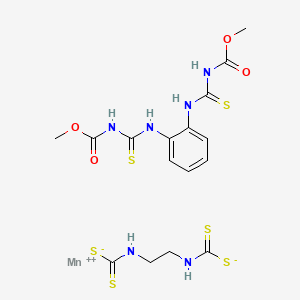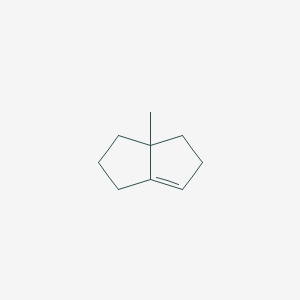
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene is an organic compound with a unique structure characterized by a hexahydro framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-1,2,3,3a,4,5-hexahydropentalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cyclopentadiene derivative and a methylating agent under controlled temperature and pressure conditions. The reaction often requires a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3a-Methyl-1,2,3,3a,4,5-hexahydropentalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione
- 3a-Methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione
Uniqueness
3a-Methyl-1,2,3,3a,4,5-hexahydropentalene is unique due to its specific hexahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
53376-51-5 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
3a-methyl-2,3,4,5-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C9H14/c1-9-6-2-4-8(9)5-3-7-9/h4H,2-3,5-7H2,1H3 |
InChI Key |
SHPANSYEUXHYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


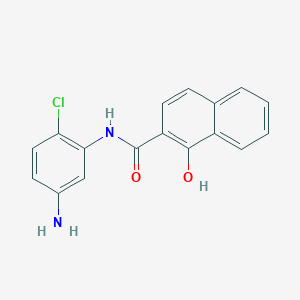
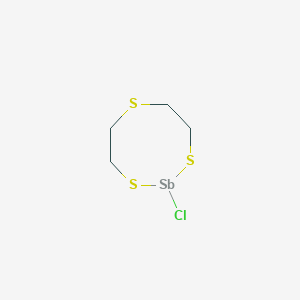

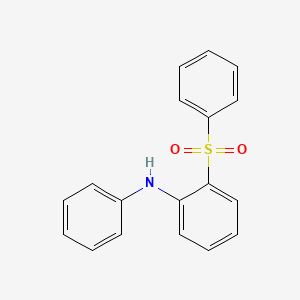
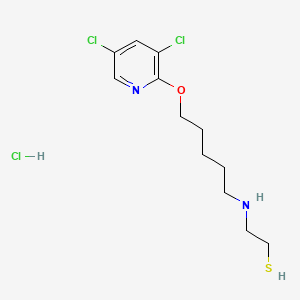

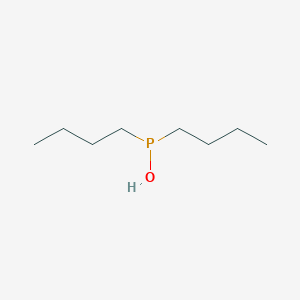
![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
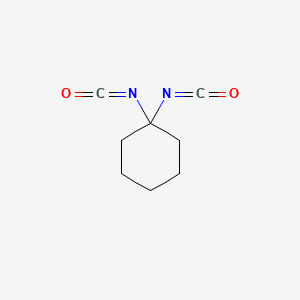
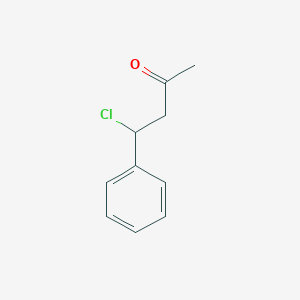

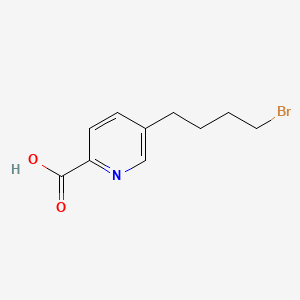
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
